molecular formula C16H22N4 B2627790 N-(propan-2-yl)-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide CAS No. 1006482-12-7

N-(propan-2-yl)-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide

Cat. No.: B2627790
CAS No.: 1006482-12-7
M. Wt: 270.38
InChI Key: FSICAALNTQUDBH-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide is a chemical compound with the molecular formula C16H22N4 and a molecular weight of 270.37 g/mol. This benzenecarboximidamide derivative features a pyrazole ring system, a structural motif of significant interest in medicinal chemistry and drug discovery. The presence of the 1H-pyrazol-5-yl group is a key structural feature, as pyrazole-containing compounds are known to exhibit a wide range of biological activities and are frequently explored as core scaffolds in pharmaceutical development . The specific stereoelectronic properties imparted by the carboximidamide functional group make this compound a valuable intermediate for synthetic organic chemistry. Researchers can utilize it in the synthesis of more complex molecules, particularly in constructing molecular libraries for high-throughput screening. Its structure suggests potential as a building block for developing ligands that target various enzymes and receptors. This product is provided for research use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-propan-2-yl-N-(2-propan-2-ylpyrazol-3-yl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4/c1-12(2)18-16(14-8-6-5-7-9-14)19-15-10-11-17-20(15)13(3)4/h5-13H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSICAALNTQUDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C1=CC=CC=C1)NC2=CC=NN2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-cyclopropyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide ()

  • Structural Differences : The cyclopropyl analog replaces one propan-2-yl group on the carboximidamide nitrogen with a cyclopropyl ring.
  • Steric Effects: The rigid cyclopropyl group introduces different steric constraints compared to the flexible isopropyl substituent, which may affect binding to molecular targets.
  • Identifiers : ChemSpider ID Z104442540, molecular formula C₁₉H₂₃N₅ (inferred) .

2-[2-(1-Benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-isopropylacetamide ()

  • Structural Differences: This compound features a benzimidazole-pyrrolidinone core and an acetamide-linked isopropyl group, differing significantly in backbone structure.
  • Implications: Heterocyclic Diversity: The benzimidazole-pyrrolidinone system may confer distinct electronic properties compared to the pyrazole-benzenecarboximidamide framework. Pharmacological Potential: Benzimidazole derivatives are often associated with antimicrobial or anticancer activity, suggesting divergent applications .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structural Differences : Contains a hydroxy-dimethyl ethyl group and lacks the pyrazole moiety.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Identifiers
N-(propan-2-yl)-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide C₁₉H₂₅N₅ 323.44 Dual propan-2-yl groups Not explicitly provided
N-cyclopropyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide C₁₉H₂₃N₅ 321.42 Cyclopropyl, propan-2-yl ChemSpider Z104442540
2-[2-(1-Benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-isopropylacetamide C₂₄H₂₇N₅O₂ 433.51 Benzimidazole, pyrrolidinone ChemSpider 942863-56-1

Research Findings and Methodological Insights

  • Structural Analysis : X-ray crystallography (SHELX ) and spectroscopic methods (1H/13C NMR, IR) are standard for confirming structures of related compounds, as demonstrated in and .
  • Computational Tools : Programs like Multiwfn enable wavefunction analysis (e.g., electron density mapping), which could elucidate electronic properties of the target compound .

Q & A

Q. What are the optimal synthetic routes for preparing N-(propan-2-yl)-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide?

  • Methodological Answer : The synthesis involves multi-step reactions starting with pre-functionalized precursors. For example:
  • Step 1 : Coupling of 1-(propan-2-yl)-1H-pyrazole-5-amine with a benzoyl chloride derivative under basic conditions (e.g., triethylamine in dry dichloromethane) to form the imidamide backbone.
  • Step 2 : Introduction of the propan-2-yl group via nucleophilic substitution or condensation, ensuring anhydrous conditions to avoid hydrolysis.
  • Critical Parameters : Temperature (0–25°C), solvent polarity, and reaction time (12–24 hrs) significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Reaction Optimization Table
Step
----------
Coupling
Alkylation

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., pyrazole C-H protons at δ 6.5–7.5 ppm; isopropyl groups at δ 1.2–1.4 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (expected m/z: 268.36 for C16_{16}H20_{20}N4_4) and fragmentation patterns .
  • IR Spectroscopy : Identify characteristic bands (e.g., C=N stretch at 1600–1650 cm1^{-1}, N-H bend at 3300–3500 cm1^{-1}) .

Q. What are the best practices for X-ray crystallographic analysis of this compound?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation from a saturated solution in ethanol or acetonitrile.
  • Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Use SHELXL for structure solution and refinement, focusing on anisotropic displacement parameters for non-H atoms. Expect R-factors < 0.05 for high-quality data .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer :
  • Software : Use Gaussian or ORCA with the B3LYP functional and 6-31G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).
  • Key Metrics : Electron density maps (e.g., Laplacian of electron density) to identify nucleophilic/electrophilic sites. Compare with experimental NMR chemical shifts for validation .
DFT Parameters Values
Basis Set6-31G(d,p)
FunctionalB3LYP
Solvent ModelPCM (CHCl3_3)

Q. How to resolve contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer :
  • Step 1 : Re-examine conformational flexibility (e.g., rotational barriers of isopropyl groups) using molecular dynamics simulations.
  • Step 2 : Apply Multiwfn for topology analysis of electron localization function (ELF) to identify discrepancies in charge distribution .
  • Step 3 : Cross-validate with solid-state NMR or variable-temperature NMR to account for dynamic effects .

Q. What strategies can elucidate the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (KD_D, kon_{on}, koff_{off}) at varying compound concentrations.
  • Molecular Docking : Use AutoDock Vina with PyMOL for visualization. Focus on hydrogen bonding (e.g., pyrazole N-H with catalytic residues) and hydrophobic interactions (isopropyl groups) .
  • Enzyme Assays : Monitor inhibition via fluorometric or colorimetric readouts (e.g., IC50_{50} determination) .

Q. How does the propan-2-yl substitution pattern influence physicochemical properties and bioactivity?

  • Methodological Answer :
  • Lipophilicity : Measure logP values (e.g., shake-flask method) to confirm enhanced membrane permeability compared to non-alkylated analogs.
  • Solubility : Perform phase-solubility studies in PBS (pH 7.4) and correlate with computational solubility predictions.
  • SAR Studies : Synthesize analogs (e.g., methyl or cyclopropyl substitutions) and compare IC50_{50} values in target assays. The isopropyl group likely improves metabolic stability by steric shielding .

Data Contradiction Analysis Example

Scenario : Discrepancy between DFT-predicted bond lengths and X-ray crystallography data.

  • Root Cause : Basis set limitations (e.g., missing dispersion corrections) or crystal packing effects.
  • Resolution :
    • Recalculate with a def2-TZVP basis set and D3 dispersion correction.
    • Analyze Hirshfeld surfaces to quantify intermolecular interactions in the crystal lattice .

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